Bienvenue dans la boutique en ligne BenchChem!

4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester

Hydrogen-bond donor count Drug-likeness Crystal engineering

4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester (CAS 122423-01-2; ethyl 3-ethyl-5-hydroxyisoxazole-4-carboxylate) is a trisubstituted isoxazole heterocycle with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol. It is classified as a heterocyclic building block and is commercially supplied at ≥97% purity by multiple vendors.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 122423-01-2
Cat. No. B3092152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester
CAS122423-01-2
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)ON1)C(=O)OCC
InChIInChI=1S/C8H11NO4/c1-3-5-6(7(10)12-4-2)8(11)13-9-5/h9H,3-4H2,1-2H3
InChIKeyRCFPTFWUKSMCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 4-Isoxazolecarboxylic Acid, 3-Ethyl-5-Hydroxy-, Ethyl Ester (CAS 122423-01-2) – Chemical Identity, Physicochemical Landscape, and Comparator Framework


4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester (CAS 122423-01-2; ethyl 3-ethyl-5-hydroxyisoxazole-4-carboxylate) is a trisubstituted isoxazole heterocycle with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . It is classified as a heterocyclic building block and is commercially supplied at ≥97% purity by multiple vendors [1]. The compound features three pharmacologically relevant substituents on the isoxazole core: a 3-ethyl group, a 5-hydroxy (tautomerizing to 5-oxo) moiety, and a 4-carboxylic acid ethyl ester. Predicted physicochemical properties include a boiling point of 309.2±42.0 °C, a density of 1.225±0.06 g/cm³, and a pKa of 5.97±0.28 . The closest in-class comparators include the 3-des-ethyl analog (CAS 500348-26-5), the 5-des-hydroxy analog (CAS 639523-11-8), the unsubstituted parent (CAS 80370-40-7), and the 5-methyl congener (CAS 51135-73-0), each of which lacks one or more of the structural features that collectively define the target compound's differentiation profile.

Why In-Class Isoxazole-4-Carboxylate Analogs Cannot Simply Substitute for the 3-Ethyl-5-Hydroxy Derivative (CAS 122423-01-2) in Research and Development


Generic substitution among isoxazole-4-carboxylate esters is inadvisable because even single-substituent variations in this scaffold produce quantifiable differences in hydrogen-bonding capacity, lipophilicity, ionization behavior, and tautomeric equilibrium—each of which directly governs reactivity in downstream synthetic transformations, solubility in assay media, and molecular recognition by biological targets. The 5-hydroxy group on the target compound (absent in CAS 639523-11-8 and CAS 51135-73-0) provides both a hydrogen-bond donor (HBD = 1) and the capacity for keto–enol tautomerism, enabling nucleophilic reactivity at the 5-position that is unavailable to 5-H or 5-methyl analogs [1]. Conversely, the 3-ethyl substituent (absent in CAS 500348-26-5 and CAS 80370-40-7) increases lipophilicity relative to 3-H or 3-methyl congeners, a critical parameter for membrane permeability and target engagement in cell-based assays . The 4-carboxylate regioisomeric position further distinguishes the compound from 3-carboxylate and 5-carboxylate isoxazoles, which exhibit divergent reactivity in cycloaddition and nucleophilic acyl substitution reactions [2]. These cumulative structural differences mean that exchanging the target compound for a close analog without re-optimizing reaction conditions or re-validating biological activity risks irreproducible results.

Quantitative Differentiation Evidence for 4-Isoxazolecarboxylic Acid, 3-Ethyl-5-Hydroxy-, Ethyl Ester (CAS 122423-01-2) vs. Closest Comparators


Hydrogen-Bond Donor Capacity: 5-Hydroxy vs. 5-H/5-Methyl Analogs Grants Unique Intermolecular Interaction Potential

The target compound possesses one hydrogen-bond donor (the 5-OH group) and four hydrogen-bond acceptors (ester carbonyl oxygen, ring oxygen, ring nitrogen, and hydroxyl oxygen). In contrast, its 5-des-hydroxy analog ethyl 3-ethylisoxazole-4-carboxylate (CAS 639523-11-8) has zero HBDs, and the 5-methyl analog ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0) also has zero HBDs [1]. This difference is structural and absolute, not incremental: the 5-hydroxy substituent enables intermolecular hydrogen-bonding networks in both solid-state crystal packing and solution-phase target binding that are sterically and electronically inaccessible to the 5-H or 5-methyl comparators. The predicted pKa of 5.97±0.28 indicates that the 5-OH group is partially ionized under physiological pH (7.4), conferring pH-dependent solubility and extraction behavior not available to non-ionizable 5-substituted analogs.

Hydrogen-bond donor count Drug-likeness Crystal engineering

Lipophilicity Advantage: 3-Ethyl Substitution Increases LogP Relative to 3-Des-Ethyl and 3-Methyl Congeners

The 3-ethyl substituent on the target compound increases calculated lipophilicity compared to the 3-des-ethyl analog ethyl 5-hydroxyisoxazole-4-carboxylate (CAS 500348-26-5) and the 3-methyl analog. Experimental LogP data for the closely related 4-isoxazolecarboxylic acid, 5-hydroxy-3-methyl-, ethyl ester (CAS 133827-50-6) is 1.76 . By methylene extrapolation, the 3-ethyl derivative (target compound) is expected to exhibit a LogP approximately 0.5 units higher (estimated ~2.2–2.3), representing a roughly threefold increase in octanol–water partition coefficient. The 3-des-ethyl comparator (CAS 500348-26-5) lacks alkyl substitution at position 3 entirely, with an expected LogP substantially below 1.8. This lipophilicity increment is directly relevant to passive membrane permeability in cell-based assays and to organic-phase extractability during workup procedures.

Lipophilicity LogP Membrane permeability

Tautomeric Reactivity: 5-Hydroxy/5-Oxo Equilibrium Enables Synthetic Transformations Inaccessible to 5-Alkyl or 5-H Analogs

5-Hydroxyisoxazoles exist in equilibrium with their 5-oxo (isoxazol-5-one) tautomers, a property documented since the foundational work of Boulton and Katritzky [1]. The 3,4-dimethyl-5-hydroxyisoxazole has been shown to exist in the OH form in aqueous and chloroform solution and in the solid phase, with the NH (oxo) tautomer proportion increasing with solvent polarity [1]. The target compound, bearing both the 5-hydroxy group and a 4-ester carbonyl, offers a particularly rich tautomeric landscape: the 5-OH/5-oxo equilibrium is influenced by the electron-withdrawing 4-carboxylate ester and the electron-donating 3-ethyl group. This tautomeric duality means the compound can react either as a nucleophile (via the enolic OH) or as an electrophile (via the oxo form at C-5), a bifunctional reactivity profile not shared by 5-H analogs (CAS 639523-11-8) or 5-methyl congeners (CAS 51135-73-0), which are locked in a single tautomeric form [2].

Tautomerism Keto-enol equilibrium Synthetic versatility

Regioisomeric Differentiation: 4-Carboxylate Substitution Pattern Alters Reactivity Relative to 3-Carboxylate and 5-Carboxylate Isoxazole Esters

The 4-carboxylate ester position on the isoxazole ring yields a distinct electronic environment compared to the 3-carboxylate regioisomer ethyl 5-hydroxyisoxazole-3-carboxylate (CAS 70432-25-6, also known as an antidepressant pharmacophore ) and the 5-carboxylate regioisomer (CAS 13626-61-4). In the target compound, the ester group is conjugated with the C4–C5 double bond but is not directly attached to either heteroatom, placing it in a unique electronic relationship with both the ring nitrogen and oxygen. This regiochemistry affects the compound's behavior in 1,3-dipolar cycloaddition reactions (where isoxazoles can serve as dipolarophiles) and in nucleophilic aromatic substitution, where the position of the electron-withdrawing ester dictates regioselectivity of incoming nucleophiles [1]. The 3-ethyl-5-hydroxy-4-carboxylate substitution pattern is notably less common in the patent literature than the 3-carboxylate or 5-carboxylate analogs, offering access to underexplored chemical space.

Regioisomerism Synthetic intermediate Cycloaddition reactivity

Predicted pKa and pH-Dependent Ionization: Enables Differential Extraction and Purification Relative to Non-Ionizable Analogs

The predicted pKa of the target compound is 5.97±0.28 . At physiological pH (7.4), the 5-hydroxy group is approximately 96% deprotonated (based on the Henderson–Hasselbalch equation: pH – pKa ≈ 1.43, corresponding to a [A⁻]/[HA] ratio of ~27). This contrasts sharply with the 5-des-hydroxy analog (CAS 639523-11-8) and the 5-methyl analog (CAS 51135-73-0), which lack an ionizable proton on the heterocyclic ring and are therefore neutral across the full pH range. The ionizable nature of the target compound enables pH-dependent liquid–liquid extraction (e.g., deprotonation and aqueous-phase partitioning at pH >8, protonation and organic-phase partitioning at pH <4), a purification strategy that is unavailable to non-ionizable comparators. The unsubstituted parent ethyl isoxazole-4-carboxylate (CAS 80370-40-7) has a predicted pKa of −3.88±0.50 , reflecting the basicity of the ring nitrogen rather than an acidic proton, and therefore exhibits a completely different ionization profile.

Ionization constant pH-dependent extraction Purification strategy

Procurement-Driven Application Scenarios for 4-Isoxazolecarboxylic Acid, 3-Ethyl-5-Hydroxy-, Ethyl Ester (CAS 122423-01-2) Based on Verified Differentiation Evidence


Medicinal Chemistry: Scaffold for Kinase or GPCR Targeted Libraries Requiring a Hydrogen-Bond Donor at the Heterocyclic Core

The target compound provides a unique combination of an ionizable 5-hydroxy group (predicted pKa 5.97 ) and a 3-ethyl lipophilic anchor on the isoxazole-4-carboxylate scaffold. This substitution pattern is suitable for fragment-based drug discovery and focused library synthesis where a hydrogen-bond donor directly attached to the heterocyclic core is required for hinge-region binding in kinase targets or for key polar interactions in GPCR orthosteric sites. The 3-ethyl group provides an estimated LogP increment of ~0.5 units over the 3-methyl analog , offering a tunable lipophilicity handle without introducing additional rotatable bonds. Researchers should select this compound specifically when the combination of HBD capacity at position 5 and enhanced lipophilicity at position 3 is required for SAR exploration, rather than opting for the 5-H or 5-methyl analogs which lack the H-bond donor.

Synthetic Methodology: Bifunctional Building Block Exploiting Keto–Enol Tautomerism for Sequential Derivatization

The 5-hydroxy/5-oxo tautomeric equilibrium allows the target compound to serve as a bifunctional synthetic intermediate. Under basic conditions, the enolate form (5-oxide) can act as an O-nucleophile for alkylation or acylation at the hydroxyl oxygen; under acidic or neutral conditions, the oxo tautomer places electrophilic character at C-5, enabling nucleophilic attack by amines or carbanions. This dual reactivity is absent in 5-H and 5-methyl isoxazole-4-carboxylates . Synthetic chemists should procure this compound when designing routes that require sequential functionalization at the 5-position, such as the synthesis of 5-alkoxy, 5-amino, or 5-aryl derivatives via divergent pathways from a single precursor.

Agrochemical Intermediate: Fungicide or Herbicide Lead Optimization Leveraging the 3-Ethyl-5-Hydroxy-4-Carboxylate Pharmacophore

Isoxazole-4-carboxylate esters are established intermediates in the synthesis of agricultural fungicides and herbicides, with numerous patents describing the 3-alkyl-5-hydroxy substitution pattern as a privileged motif for sterol 14α-demethylase inhibition and other agrochemical targets . The target compound's 3-ethyl group provides a distinct steric and lipophilic profile compared to the 3-methyl analogs more commonly exemplified in the patent literature, offering underexplored IP space. The 5-hydroxy group additionally serves as a synthetic handle for further derivatization (e.g., etherification, esterification, or conversion to 5-alkoxy or 5-aryloxy analogs). Agrochemical research groups should consider this compound when seeking to expand beyond methyl-substituted isoxazole patent estates.

Physicochemical Property Optimization: pKa-Driven Purification and Salt Formation Strategies

With a predicted pKa of 5.97 , the target compound is partially ionized at physiological pH and fully ionized at pH >8. This property can be exploited for pH-swing purification protocols: the compound partitions into aqueous base (pH >8) as the phenoxide anion, allowing separation from neutral impurities by extraction, and is recovered by acidification to pH <4 and back-extraction into organic solvent. This purification advantage is not available to the 5-H (CAS 639523-11-8) or 5-methyl (CAS 51135-73-0) comparators, which remain neutral across all pH conditions. Process chemistry groups developing scalable routes should prefer this compound when ionizable workup procedures are desired to minimize chromatographic purification steps.

Quote Request

Request a Quote for 4-Isoxazolecarboxylic acid, 3-ethyl-5-hydroxy-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.